molecular formula C11H12ClN3O4 B14709983 (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid CAS No. 13909-29-0

(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid

Cat. No.: B14709983
CAS No.: 13909-29-0
M. Wt: 285.68 g/mol
InChI Key: ISHRKCISRZYJGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common in monitoring the production process .

Chemical Reactions Analysis

Types of Reactions

(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitroso group and a chloroethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

13909-29-0

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

2-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenyl]acetic acid

InChI

InChI=1S/C11H12ClN3O4/c12-5-6-15(14-19)11(18)13-9-3-1-8(2-4-9)7-10(16)17/h1-4H,5-7H2,(H,13,18)(H,16,17)

InChI Key

ISHRKCISRZYJGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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